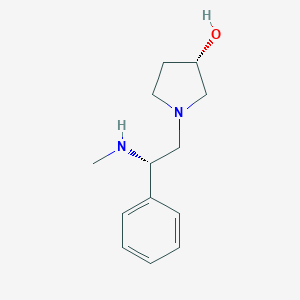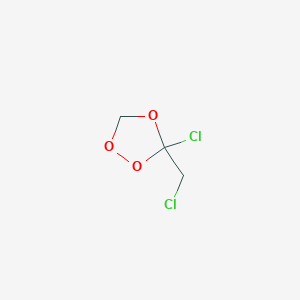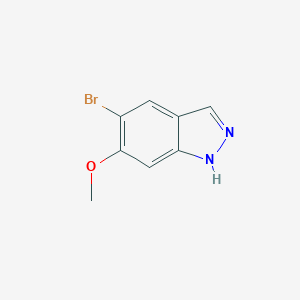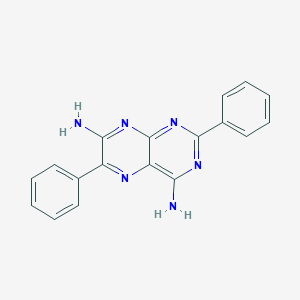
2,6-Diphenylpteridine-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenylpteridine-4,7-diamine, also known as Pteridine, is a heterocyclic organic compound that plays a crucial role in various biological processes. It is a yellow crystalline substance that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mécanisme D'action
The mechanism of action of 2,6-Diphenylpteridine-4,7-diamine is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various biological processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance immune function. This compound has also been found to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Diphenylpteridine-4,7-diamine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized. However, this compound has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the study of 2,6-Diphenylpteridine-4,7-diamine. One area of research is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
2,6-Diphenylpteridine-4,7-diamine can be synthesized by various methods, including the condensation of aniline and benzaldehyde in the presence of a Lewis acid catalyst. Another common method involves the reaction of 2,4-diaminopyrimidine with benzaldehyde under acidic conditions. This compound can also be obtained through the oxidation of 2-aminopyridine.
Applications De Recherche Scientifique
2,6-Diphenylpteridine-4,7-diamine has been extensively studied for its potential applications in medicine and pharmaceuticals. It has been found to exhibit antitumor, antiviral, and antibacterial properties. This compound has also been studied for its use as a fluorescent probe in biochemical assays and as a potential treatment for Parkinson's disease.
Propriétés
Numéro CAS |
2883-67-2 |
|---|---|
Formule moléculaire |
C18H14N6 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2,6-diphenylpteridine-4,7-diamine |
InChI |
InChI=1S/C18H14N6/c19-15-13(11-7-3-1-4-8-11)21-14-16(20)22-17(24-18(14)23-15)12-9-5-2-6-10-12/h1-10H,(H4,19,20,22,23,24) |
Clé InChI |
HKWVVUASDSJLET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
Autres numéros CAS |
2883-67-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
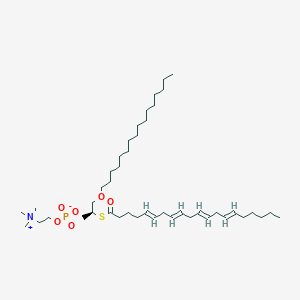


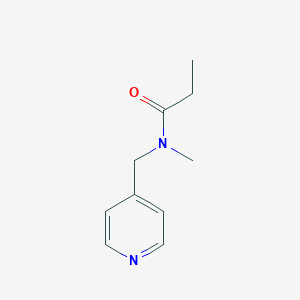
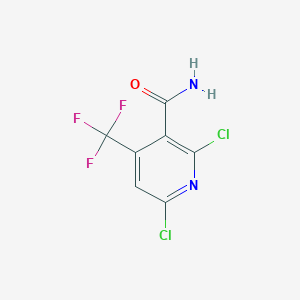
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
